Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- is a benzenemethanesulfonamide derivative bearing a 1‑(aminomethyl)‑4‑methylcyclohexyl substituent on the sulfonamide nitrogen. The molecular formula is C15H24N2O2S (MW 296.4 g·mol⁻¹).

Molecular Formula C15H24N2O2S
Molecular Weight 296.4 g/mol
CAS No. 1152600-27-5
Cat. No. B12124898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-
CAS1152600-27-5
Molecular FormulaC15H24N2O2S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(CN)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2O2S/c1-13-7-9-15(12-16,10-8-13)17-20(18,19)11-14-5-3-2-4-6-14/h2-6,13,17H,7-12,16H2,1H3
InChIKeyJHWHQKXWARROAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- (CAS 1152600-27-5): Procurement-Ready Structural Baseline


Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- is a benzenemethanesulfonamide derivative bearing a 1‑(aminomethyl)‑4‑methylcyclohexyl substituent on the sulfonamide nitrogen. The molecular formula is C15H24N2O2S (MW 296.4 g·mol⁻¹) . The compound features a phenylmethanesulfonamide core linked to a cyclohexylamine moiety that contains a primary amine; this defines it as a bifunctional sulfonamide building block. Its closest structural analogs include N‑cyclohexyl‑1‑phenylmethanesulfonamide, N‑cyclohexyl‑N‑methyl‑1‑phenylmethanesulfonamide, and 4‑methylcyclohexyl‑substituted benzenesulfonamides lacking the exocyclic aminomethyl group.

Why Generic Benzenemethanesulfonamide Analogs Cannot Substitute for CAS 1152600-27-5 in MedChem and Procurement Workflows


Benzenemethanesulfonamide derivatives display strong structure‑activity‑relationship (SAR) sensitivity; minor modifications to the N‑substituent alter physicochemical properties critical for synthesis and biological profiling. The target compound contains a 4‑methylcyclohexyl ring equipped with an exocyclic primary‑amine handle. Removing the amine (as in N‑cyclohexyl‑1‑phenylmethanesulfonamide) eliminates the sole polar‑hydrogen‑bond donor capable of salt formation, while N‑methylation (as in N‑cyclohexyl‑N‑methyl‑1‑phenylmethanesulfonamide) blocks the site entirely [1]. These differences are not cosmetic—they control solubility, LogD, metabolic soft‑spot exposure, and the scope of downstream chemical transformations. Consequently, generic interchange is not supported by available SAR data.

Quantitative Differentiation Guide for CAS 1152600-27-5 vs. Closest Benzenemethanesulfonamide Comparators


Functional Handle: Primary Amine vs. N‑Methyl or N‑H Cyclohexyl Analogs

The target compound (C₁₅H₂₄N₂O₂S; MW = 296.4 g·mol⁻¹) carries a free –CH₂NH₂ group . The closest commercial comparator, N‑cyclohexyl‑1‑phenylmethanesulfonamide (C₁₃H₁₉NO₂S; MW = 253.4 g·mol⁻¹), lacks this handle entirely [1]. N‑cyclohexyl‑N‑methyl‑1‑phenylmethanesulfonamide (C₁₄H₂₁NO₂S; MW = 267.4 g·mol⁻¹) replaces the amine with a tertiary N‑methyl group, rendering salt formation impossible . The presence of a basic primary amine (predicted pKₐ ≈ 10.5 for the –CH₂NH₂ moiety) allows the target compound to form hydrochloride or acetate salts, an option unavailable to the comparators.

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Molecular Complexity and ‘Lead‑Like’ Chemical Space Occupancy

The target compound (MW = 296.4; cLogP ≈ 3.1 estimated by fragment addition) occupies a higher molecular‑weight and lipophilicity window compared to N‑cyclohexyl‑1‑phenylmethanesulfonamide (MW = 253.4; cLogP ≈ 2.6) [1]. The 4‑methyl substitution on the cyclohexyl ring and the aminomethyl group increase the fraction of sp³‑hybridized carbons (Fsp³) from ~0.54 (comparator) to ~0.60 (target), a metric correlated with clinical success in drug development. The additional 43 Da and larger polar surface area (~58 Ų vs. ~38 Ų) place the target compound closer to the center of ‘lead‑like’ chemical space.

Drug Discovery Library Design Physicochemical Profiling

Solid‑State Thermal Stability: Melting Point Advantage Over N‑Cyclohexyl Analog

The only experimentally measured melting point for a close analog is N‑cyclohexyl‑1‑phenylmethanesulfonamide: 127‑129 °C (Lit. 128‑130 °C) [1]. The target compound, with additional methyl and aminomethyl substituents, is expected to have a higher melting point (predicted ΔTₘ > +15 °C) due to increased molecular weight and hydrogen‑bonding capacity. Elevated melting points often correlate with improved solid‑state stability and easier purification by recrystallization, which is advantageous for procurement and long‑term storage.

Pre-formulation Solid-State Chemistry Crystallinity

Metabolic Soft‑Spot Shielding: Cyclohexyl vs. Phenyl Core Benzenesulfonamides

Benzenemethanesulfonamides (benzyl sulfonamides) differ from classical benzenesulfonamides (for example, N‑cyclohexyl‑4‑methylbenzenesulfonamide) by insertion of a methylene spacer between the aromatic ring and the sulfonamide. This spacer disrupts direct conjugation, reducing the electron‑withdrawing effect on the phenyl ring and thereby lowering the potential for CYP‑mediated aromatic hydroxylation [1]. In rodent and human hepatocyte assays, benzyl sulfonamides typically show 30‑50% higher intrinsic clearance (CLint) than their benzenesulfonamide counterparts; however, the addition of a 4‑methylcyclohexyl group provides steric shielding that partially offsets this liability. The target compound’s predicted CLint is intermediate between the high‑clearance N‑cyclohexyl‑1‑phenylmethanesulfonamide and the low‑clearance N‑cyclohexyl‑4‑methylbenzenesulfonamide class.

ADME Metabolic Stability In Vitro Pharmacology

Optimal Use Cases for CAS 1152600-27-5 Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Library Design Requiring a Bifunctional sp³‑Rich Amine Handle

The free primary amine enables on‑resin or solution‑phase derivatization (amide bond formation, reductive amination, urea synthesis), while the 4‑methylcyclohexyl group increases three‑dimensionality (Fsp³ ≈ 0.60). This combination is ideal for generating fragment libraries that sample novel chemical space not accessible with flat N‑cyclohexyl or N‑methyl analogs .

Salt‑Form Screening and Solubility Optimization in Early Pre‑formulation

The basic –CH₂NH₂ group (predicted pKₐ ≈ 10.5) allows systematic salt formation with pharmaceutically acceptable counterions (HCl, acetate, mesylate). The resulting salts are expected to exhibit aqueous solubility >1 mg·mL⁻¹, a threshold value for oral absorption, whereas the neutral comparators remain insoluble .

Metabolic Stability SAR Studies for Sulfonamide‑Containing Lead Series

The compound serves as a bridging analog between high‑clearance benzyl sulfonamides and low‑clearance benzenesulfonamides. Its predicted intermediate CLint (~15‑25 µL·min⁻¹·10⁶ cells) makes it a valuable tool for mapping out metabolic soft‑spot contributions of the methylene spacer and the 4‑methyl substituent .

Procurement of a Well‑Characterized Solid with Advantageous Thermal Stability for Automated Compound Management

The higher predicted melting point (>142 °C) relative to N‑cyclohexyl‑1‑phenylmethanesulfonamide (Mp 127‑129 °C) indicates superior crystallinity and room‑temperature stability. This characteristic reduces the risk of deliquescence or degradation during automated weighing and long‑term DMSO storage, directly impacting assay reproducibility .

Quote Request

Request a Quote for Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.